3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline

Lipophilicity Drug-likeness ADME

3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (CAS 654650-52-9) is a tricyclic heterocycle bearing a fused pyrazole–quinoline core with N5-methyl, C3-methyl, and N1-phenyl substituents. Key procurement-relevant properties include a molecular weight of 275.35 g·mol⁻¹, calculated LogP of 3.21, topological polar surface area (tPSA) of 21.06 Ų, and exact mass of 275.142.

Molecular Formula C18H17N3
Molecular Weight 275.3 g/mol
CAS No. 654650-52-9
Cat. No. B12525860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline
CAS654650-52-9
Molecular FormulaC18H17N3
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1CN(C3=CC=CC=C32)C)C4=CC=CC=C4
InChIInChI=1S/C18H17N3/c1-13-16-12-20(2)17-11-7-6-10-15(17)18(16)21(19-13)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3
InChIKeySDFACHCYNVECOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (CAS 654650-52-9): Physicochemical Identity and Scaffold Procurement Rationale


3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (CAS 654650-52-9) is a tricyclic heterocycle bearing a fused pyrazole–quinoline core with N5-methyl, C3-methyl, and N1-phenyl substituents. Key procurement-relevant properties include a molecular weight of 275.35 g·mol⁻¹, calculated LogP of 3.21, topological polar surface area (tPSA) of 21.06 Ų, and exact mass of 275.142 . This 4,5-dihydro oxidation state distinguishes it from the 4‑one congeners that dominate the benzodiazepine‑receptor literature, positioning the compound as a distinct scaffold with unique physicochemical and synthetic-handling characteristics.

Why Pyrazolo[4,3-c]quinoline Analogs Cannot Be Interchanged: Physicochemical Divergence Driven by N5‑Methyl and C3‑Phenyl Substitution


In-class pyrazolo[4,3-c]quinolines exhibit wide LogP and molecular-weight variability depending on the nature of the C3 and N5 substituents. For example, replacing the C3‑methyl group in the target compound with a phenyl ring (as in 5‑methyl‑1,3‑diphenyl‑4,5‑dihydro‑1H‑pyrazolo[4,3‑c]quinoline, CAS 654650‑79‑0) raises LogP from 3.21 to 5.22 and molecular weight from 275.35 to 337.42 g·mol⁻¹ while leaving tPSA essentially unchanged . Such differences have direct consequences for aqueous solubility, membrane permeability, and formulation behavior, meaning that generic substitution within this chemotype is not scientifically defensible without explicit head‑to‑head data.

Quantitative Differentiation Evidence for 3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (654650‑52‑9) vs. Closest Analogs


Lipophilicity (LogP) Advantage: 3,5-Dimethyl-1-phenyl vs. 5-Methyl-1,3-diphenyl Analog

The target compound exhibits a calculated LogP of 3.21, which is 2.01 log units lower than that of the 5‑methyl‑1,3‑diphenyl analog (LogP = 5.22) . In the context of CNS drug discovery, a LogP near ~3 is considered favorable for balancing passive permeability with aqueous solubility, whereas LogP >5 is associated with poor solubility and higher metabolic liability.

Lipophilicity Drug-likeness ADME

Validated Precursor to a Benzodiazepine‑Receptor Ligand: Synthetic Utility of the 4,5‑Dihydro Scaffold

The target compound serves as the direct synthetic precursor to 3,5‑dimethyl‑1‑phenyl‑1,5‑dihydro‑4H‑pyrazolo[4,3‑c]quinolin‑4‑one, which displays an IC₅₀ of 3.4 ± 0.2 µM for binding to central benzodiazepine receptors in bovine brain membranes [1]. The 4,5‑dihydro scaffold can be oxidized in a single step to the pharmacologically active 4‑one, providing a defined synthetic trajectory that is not accessible from the fully aromatic or otherwise substituted congeners.

Benzodiazepine receptor CNS Synthetic intermediate

Molecular‑Weight Advantage for Fragment‑Based and Oral Formulation Applications

With a molecular weight of 275.35 g·mol⁻¹, the target compound is 62.07 g·mol⁻¹ lighter than the 5‑methyl‑1,3‑diphenyl analog (MW = 337.42 g·mol⁻¹) . This places the target compound below the typical fragment‑based screening cutoff of 300 Da, whereas the comparator exceeds it, carrying additional bulk without a parallel improvement in tPSA.

Fragment-based drug discovery Oral bioavailability Molecular weight optimization

Optimal Deployment Scenarios for 3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (654650‑52‑9) Based on Quantitative Differentiation


CNS Lead Optimization Programs Requiring LogP <4

Drug discovery teams focused on CNS targets where a LogP between 2 and 4 is desired should select 654650‑52‑9 over the 1,3‑diphenyl analog (LogP = 5.22). The 2.01‑log‑unit difference gives the target compound a measurable advantage in aqueous solubility and reduced non‑specific tissue binding, which are critical for achieving free‑drug hypothesis compliance .

Synthesis of Central Benzodiazepine Receptor Ligands

Groups synthesizing pyrazolo[4,3‑c]quinolin‑4‑one libraries for CNS pharmacology can employ 654650‑52‑9 as a stable, isolable dihydro precursor. Simple oxidation delivers the corresponding 4‑one, which has validated binding affinity for the benzodiazepine receptor with an IC₅₀ of 3.4 µM [1]. This defined synthetic step provides batch‑to‑batch reproducibility advantages over multi‑step analog synthesis.

Fragment‑Based Screening and Low‑MW Library Construction

At 275.35 Da, the target compound complies with the Rule‑of‑Three fragment criteria, whereas the diphenyl analog (337.42 Da) exceeds the typical 300 Da cutoff . Procurement for fragment libraries therefore favors 654650‑52‑9 as a core scaffold that leaves room for growth vectors without early molecular obesity.

Physicochemical Comparator in Pyrazoloquinoline SAR Studies

Because the target compound retains the same tPSA (21.06 Ų) as the 1,3‑diphenyl analog while differing in LogP by >2 units and MW by >60 Da, it serves as an ideal matched‑pair probe in SAR campaigns aimed at deconvoluting the contributions of lipophilicity vs. polar surface area to permeability, solubility, and metabolic stability .

Quote Request

Request a Quote for 3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.